molecular formula C17H15N5 B2822070 N-allyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine CAS No. 866130-94-1

N-allyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine

Cat. No. B2822070
CAS RN: 866130-94-1
M. Wt: 289.342
InChI Key: CWJBBRRMMIMUDM-UHFFFAOYSA-N
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Description

N-allyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anticancer, antifungal, and antiviral properties.

Scientific Research Applications

Selective Oxidation and Allylic Alcohol Conversion Certain aromatic amines, including triazine derivatives, facilitate the selective oxidation of allylic alcohols to α,β-unsaturated ketones, showcasing their utility in organic synthesis and potentially in the synthesis of complex molecules (Parish et al., 1984).

Asymmetric Synthesis and Conjugate Additions Triazine derivatives are used in asymmetric synthesis, like the diastereoselective addition of allylmagnesium chloride to produce secondary amines, demonstrating their significance in creating chiral building blocks for pharmaceuticals (Albano et al., 2008).

Functionalized Amino Derivatives The reaction of triazine derivatives with allyl bromide leads to functionalized amino derivatives, showcasing their versatility in the modification of aromatic systems for various applications (Shasheva et al., 2017).

Lithiation and Bond Formation Lithiated N-Boc allylic and benzylic amines, derived from triazine compounds, participate in conjugate additions to nitroalkenes, providing routes to substituted piperidines and pyrrolidines, which are valuable in medicinal chemistry (Johnson et al., 2002).

Structure and Tautomeric Forms The structure and tautomeric forms of N-allyl derivatives of triazine amines have been explored, providing insights into their stability and reactivity, crucial for designing novel compounds with specific properties (Strzemecka et al., 2003).

Drug Delivery Applications Triazine derivatives encapsulated in water-soluble metalla-cages have shown potential in drug delivery, indicating their applicability in biomedical research for targeted therapy (Mattsson et al., 2010).

properties

IUPAC Name

6-phenyl-N-prop-2-enyl-3-pyridin-2-yl-1,2,4-triazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5/c1-2-11-19-17-15(13-8-4-3-5-9-13)21-22-16(20-17)14-10-6-7-12-18-14/h2-10,12H,1,11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJBBRRMMIMUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=NC(=N1)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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